Commercial Purity Benchmarking: 3-Chloro-2-propoxypyridine-4-boronic Acid vs. Methoxy and Ethoxy Analogs
The target compound is available from suppliers at a minimum purity of 97% (Leyan, Fluorochem) or NLT 98% (MolCore), which is superior to the typical 95% specification for the methoxy and ethoxy analogs from the same vendor family . This higher baseline purity reduces the need for additional purification steps, which can be a critical factor in high-throughput screening and lead optimization campaigns.
| Evidence Dimension | Minimum Purity Specification (as reported by commercial vendors) |
|---|---|
| Target Compound Data | 97% (Leyan), 97% (Fluorochem), ≥98% (MolCore) |
| Comparator Or Baseline | 3-Chloro-2-methoxypyridine-4-boronic acid (95% AKSci); 3-Chloro-2-ethoxypyridine-4-boronic acid (95% AKSci) |
| Quantified Difference | Target compound is available at 2-3% higher purity than the baseline 95% specification for methoxy and ethoxy analogs from AKSci. |
| Conditions | Vendor-reported minimum purity specifications (HPLC or equivalent). |
Why This Matters
Higher commercial purity can reduce or eliminate the need for pre-use purification, saving time and cost in research workflows where compound integrity is paramount.
